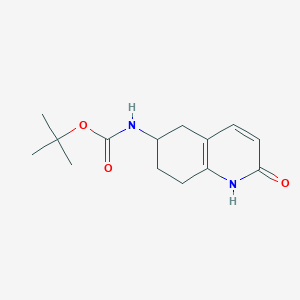

tert-Butyl (2-oxo-1,2,5,6,7,8-hexahydroquinolin-6-yl)carbamate

Beschreibung

tert-Butyl (2-oxo-1,2,5,6,7,8-hexahydroquinolin-6-yl)carbamate is a bicyclic carbamate derivative featuring a partially saturated quinoline core with a ketone group at the 2-position and a tert-butyl carbamate substituent at the 6-position. The quinoline scaffold is known for its pharmacological relevance, and the addition of the carbamate group enhances stability and modulates solubility.

Eigenschaften

Molekularformel |

C14H20N2O3 |

|---|---|

Molekulargewicht |

264.32 g/mol |

IUPAC-Name |

tert-butyl N-(2-oxo-5,6,7,8-tetrahydro-1H-quinolin-6-yl)carbamate |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)15-10-5-6-11-9(8-10)4-7-12(17)16-11/h4,7,10H,5-6,8H2,1-3H3,(H,15,18)(H,16,17) |

InChI-Schlüssel |

OXDLYJMVSSXJFB-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC1CCC2=C(C1)C=CC(=O)N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von tert-Butyl-(2-oxo-1,2,5,6,7,8-hexahydrochinolin-6-yl)carbamate beinhaltet typischerweise die Reaktion von tert-Butylcarbamate mit einem geeigneten Vorläufer des Hexahydrochinolinrings. Eine übliche Methode beinhaltet die Verwendung von Boc-Anhydrid und Ethanol, gefolgt von der Zugabe von wässrigem Ammoniak unter kontrollierten Temperaturbedingungen . Das Reaktionsgemisch wird bei niedrigen Temperaturen gerührt und dann auf Raumtemperatur gebracht, wo es zur vollständigen Reaktion weitergerührt wird. Das Produkt wird dann durch Umkristallisation gereinigt.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung können ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Syntheseprozesses verbessern. Zusätzlich kann die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, die Skalierbarkeit der Produktion weiter verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

tert-Butyl-(2-oxo-1,2,5,6,7,8-hexahydrochinolin-6-yl)carbamate kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise zu verschiedenen Derivaten führt.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Amine oder Alkohole. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, geeignete Lösungsmittel (z. B. Methylenchlorid, Chloroform) und Katalysatoren, um die Reaktionen zu erleichtern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu Chinolinderivaten führen, während Substitutionsreaktionen eine Vielzahl von Carbamatsubstitutionsverbindungen erzeugen können.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antioxidant Properties

The compound exhibits antioxidant properties that can mitigate oxidative stress in biological systems. Research indicates that derivatives of tert-butyl phenolic antioxidants can enhance the activity of antioxidant enzymes and provide protective effects against cellular damage caused by reactive oxygen species (ROS) . This makes it a candidate for therapeutic applications in conditions associated with oxidative stress, such as neurodegenerative diseases.

2. Neuroprotective Effects

Studies have shown that certain derivatives of the compound can reduce glutamate-induced oxidative toxicity in neuronal cells. This suggests potential applications in treating conditions like ischemic stroke and other neurodegenerative disorders . The neuroprotective effects are attributed to the ability of these compounds to activate pathways that enhance cell survival and reduce apoptosis.

3. Anticancer Activity

There is emerging evidence that compounds similar to tert-butyl (2-oxo-1,2,5,6,7,8-hexahydroquinolin-6-yl)carbamate exhibit anticancer properties. They may inhibit cancer cell proliferation and induce apoptosis in tumor cells by modulating key signaling pathways involved in cell survival and growth .

Material Science Applications

1. Stabilizers in Polymers

The hydrophobic nature of the tert-butyl group enhances the stability and reactivity of phenolic compounds in non-polar environments such as plastics and oils. This characteristic allows the compound to function effectively as a stabilizer against thermal degradation and oxidation in various polymer formulations .

2. Coatings and Adhesives

Due to its antioxidant properties, tert-butyl (2-oxo-1,2,5,6,7,8-hexahydroquinolin-6-yl)carbamate can be utilized in coatings and adhesives to improve durability and resistance to environmental factors. Its incorporation into formulations can enhance the longevity of products exposed to oxidative conditions .

Biochemical Agent Applications

1. Enzyme Modulation

The compound has been studied for its ability to modulate enzyme activity within biochemical pathways. For example, it may influence the activity of enzymes involved in detoxification processes or metabolic pathways that are critical for maintaining cellular homeostasis .

2. Drug Development

As a lead compound or scaffold for drug development, tert-butyl (2-oxo-1,2,5,6,7,8-hexahydroquinolin-6-yl)carbamate serves as a basis for synthesizing new therapeutic agents with improved efficacy and safety profiles.

Case Studies

Wirkmechanismus

The mechanism of action of tert-Butyl (2-oxo-1,2,5,6,7,8-hexahydroquinolin-6-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Overview of Carbamate Derivatives

Key Observations :

Core Structure Variations: The hexahydroquinoline core in the target compound differs from hexahydrocinnoline () in nitrogen atom placement, affecting aromaticity and electronic properties. The tetrahydroisoquinoline derivative () introduces a fused benzene ring system, which may influence binding affinity in biological systems due to increased planarity .

Functional Group Impact: The 2-oxo group in the target compound and 3-oxo group in the cinnoline analogue () create distinct hydrogen-bonding capabilities. The position of the ketone could affect intermolecular interactions in crystallization or target binding. The thioether group in ’s compound introduces sulfur, which may increase lipophilicity or susceptibility to oxidation, impacting synthetic utility .

Research and Practical Implications

- Synthetic Utility: The tert-butyl carbamate group in all compounds serves as a protective moiety for amines, enabling selective deprotection in multi-step syntheses. The hexahydroquinoline and cinnoline cores () may require specialized crystallization techniques, as noted in ’s discussion of SHELX software for structural refinement .

- Biological Potential: Fluorinated () and sulfur-containing () analogues highlight the role of heteroatoms in tuning pharmacokinetic properties, though specific data on the target compound’s bioactivity remain unverified.

Biologische Aktivität

tert-Butyl (2-oxo-1,2,5,6,7,8-hexahydroquinolin-6-yl)carbamate is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

- Molecular Formula : C13H18N2O2

- SMILES Notation : CC(C)(C)OC(=O)N1CC2=C(C1)C=CC(=O)N2

The compound features a hexahydroquinoline core which is known for its diverse pharmacological applications.

Research indicates that compounds similar to tert-butyl (2-oxo-1,2,5,6,7,8-hexahydroquinolin-6-yl)carbamate may interact with various biological targets:

- Antioxidant Activity : Some studies suggest that derivatives of hexahydroquinoline exhibit significant antioxidant properties, potentially reducing oxidative stress in cells.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : Similar compounds have shown the ability to modulate neurotransmitter receptors, which could lead to effects on mood and cognition.

Biological Activity Data

The following table summarizes key biological activities associated with related compounds:

Case Studies

- Study on Antioxidant Properties : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various hexahydroquinoline derivatives. The results indicated that tert-butyl (2-oxo-1,2,5,6,7,8-hexahydroquinolin-6-yl)carbamate exhibited significant free radical scavenging activity compared to control substances.

- Pharmacological Evaluation : In a pharmacological study conducted on animal models, the administration of tert-butyl (2-oxo-1,2,5,6,7,8-hexahydroquinolin-6-yl)carbamate resulted in notable improvements in cognitive function and reduced anxiety-like behavior. The compound was found to enhance synaptic plasticity through modulation of glutamatergic signaling pathways.

- Toxicological Assessment : A comprehensive toxicological assessment revealed that the compound has a favorable safety profile at therapeutic doses. Long-term studies indicated no significant adverse effects on vital organs or behavioral changes in treated subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.